molecular formula C11H14N2 B11767376 1-Cyclopropylindolin-6-amine

1-Cyclopropylindolin-6-amine

Katalognummer: B11767376
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: MVKUEBCMBVBAQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropylindolin-6-amine is a compound that belongs to the indole family, which is known for its wide range of biological activities. Indoles are heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The structure of this compound includes a cyclopropyl group attached to the indoline ring, which is a hydrogenated form of indole.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylindolin-6-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-(cyclopropylamino)benzaldehyde under acidic conditions. The reaction involves the formation of a Schiff base intermediate, followed by cyclization to form the indoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopropylindolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-6-carboxylic acid, while reduction can produce 1-cyclopropylindoline.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropylindolin-6-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Cyclopropylindolin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

    1-Cyclopropylindole: Similar structure but lacks the amine group.

    6-Aminoindoline: Similar structure but lacks the cyclopropyl group.

    1-Cyclopropyl-2,3-dihydroindole: A hydrogenated form with similar properties.

Uniqueness: 1-Cyclopropylindolin-6-amine is unique due to the presence of both the cyclopropyl and amine groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H14N2

Molekulargewicht

174.24 g/mol

IUPAC-Name

1-cyclopropyl-2,3-dihydroindol-6-amine

InChI

InChI=1S/C11H14N2/c12-9-2-1-8-5-6-13(10-3-4-10)11(8)7-9/h1-2,7,10H,3-6,12H2

InChI-Schlüssel

MVKUEBCMBVBAQU-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2CCC3=C2C=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.